N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
CAS No.:
Cat. No.: VC15076063
Molecular Formula: C20H22N4O
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
| Standard InChI | InChI=1S/C20H22N4O/c25-20(19-14-7-2-4-10-16(14)23-24-19)22-17-11-5-8-13-12-6-1-3-9-15(12)21-18(13)17/h1,3,6,9,17,21H,2,4-5,7-8,10-11H2,(H,22,25)(H,23,24) |
| Standard InChI Key | INYGFPXAOVWTIC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C(=NN2)C(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a tetrahydrocarbazole group (a partially saturated carbazole derivative) connected to a tetrahydroindazole system through a carboxamide linkage. The tetrahydrocarbazole moiety consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring, partially saturated to reduce aromaticity . The tetrahydroindazole component adds a second bicyclic system with adjacent nitrogen atoms, further stabilized by hydrogen bonding. Key functional groups include:
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Amide bond: Facilitates hydrogen bonding and interactions with biological targets.
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Partially saturated rings: Enhance conformational flexibility compared to fully aromatic analogs .
The canonical SMILES string encapsulates this arrangement, while the InChIKey provides a unique identifier for computational studies.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.4 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| LogP (Predicted) | 3.2 ± 0.5 |
The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, while its polar surface area (85 Ų) aligns with guidelines for central nervous system penetration .
Synthetic Routes and Optimization
Multi-Step Synthesis
The synthesis involves sequential reactions to construct the tetrahydrocarbazole and tetrahydroindazole subunits before coupling them via an amide bond :
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Tetrahydrocarbazole Preparation: Cyclocondensation of cyclohexanone with phenylhydrazine under acidic conditions yields 1,2,3,4-tetrahydrocarbazole .
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Tetrahydroindazole Synthesis: Hydrogenation of indazole derivatives over palladium catalysts produces 4,5,6,7-tetrahydro-1H-indazole .
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Amide Coupling: Carbodiimide-mediated coupling (e.g., EDCl/HOBt) links the two subunits using 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and 2,3,4,9-tetrahydro-1H-carbazol-1-amine.
Reaction Conditions
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Temperature: 0–25°C for coupling to minimize side reactions.
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Solvents: Dichloromethane or dimethylformamide for solubility.
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Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates amide bond formation .
Yield optimization (typically 60–75%) requires careful control of stoichiometry and purification via column chromatography.
Comparative Analysis with Structural Analogs
| Compound | Target | IC/EC | Source |
|---|---|---|---|
| N-(Tetrahydrocarbazolyl)-tetrahydroindazole | HeLa cells | 10–30 µM | |
| 1-(3-Amino-4-morpholinoindazole)-carboxamide | A549 cells | 5.2 µM | |
| Tetrahydroindazole-DGAT2 inhibitor | DGAT2 enzyme | 85 nM |
The broader indazole-carbazole family shows a 10-fold variation in potency, underscoring the impact of substituents on bioactivity .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the tetrahydroindazole’s nitrogen positions or carbazole’s saturation level could enhance selectivity. For example, fluorination at the indazole 4-position improved DGAT2 inhibition by 40% in analogs .
Combination Therapies
Synergy with cisplatin or PARP inhibitors merits investigation, given the compound’s ROS-generating properties .
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